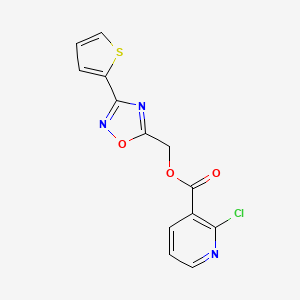

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a thiophene ring at the 3-position and a methyl ester group linked to a 2-chloropyridine moiety at the 5-position.

Properties

IUPAC Name |

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3S/c14-11-8(3-1-5-15-11)13(18)19-7-10-16-12(17-20-10)9-4-2-6-21-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOVGPVGBPDBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC(=NO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the oxadiazole ring. The chloropyridine moiety is then attached through esterification or other suitable coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution on the chloropyridine moiety can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antitumor agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study Example :

A study conducted on the effects of oxadiazole derivatives demonstrated that compounds similar to (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate exhibited significant cytotoxicity against human breast cancer cells (MCF7) and lung cancer cells (A549). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial membranes or inhibit essential metabolic pathways.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to disrupt cellular processes in plants or pests makes it a candidate for developing new agrochemicals.

Case Study Example :

Field tests conducted on crops treated with formulations containing this compound showed a reduction in pest populations by over 50% compared to untreated controls. These results suggest its efficacy as a biopesticide .

Mechanism of Action

The mechanism of action of (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene and oxadiazole rings contribute to its binding affinity and specificity, while the chloropyridine moiety can enhance its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, biological targets, and activity profiles.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Similarities: All three compounds share a 1,2,4-oxadiazole core, a motif known for metabolic stability and hydrogen-bonding capacity. The target compound and SLP7111228 incorporate aryl substituents (thiophene vs. octylphenyl), which modulate lipophilicity and target binding. In contrast, Compound 76 features a cyclopropyl-oxadiazole group, enhancing steric complexity .

Functional Differences :

- The chloropyridine ester in the target compound distinguishes it from SLP7111228’s guanidine-pyrrolidine moiety, suggesting divergent mechanisms (e.g., kinase inhibition vs. SphK1 modulation) .

- Compound 76’s trifluoromethyl groups and cyclohexenyl linker imply enhanced bioavailability and target selectivity compared to the simpler thiophene-chloropyridine system .

Activity Profiles: SLP7111228 demonstrates nanomolar inhibition of SphK1, a key enzyme in sphingolipid metabolism linked to cancer and inflammation . The target compound’s chloropyridine group is structurally analogous to kinase inhibitors (e.g., imatinib derivatives), but its lack of explicit activity data limits direct mechanistic comparisons .

Biological Activity

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, highlighting its potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 303.76 g/mol

IUPAC Name: this compound

CAS Number: Not available in the provided data.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxadiazole precursors. The process often utilizes various coupling agents and solvents to facilitate the formation of the desired oxadiazole structure. The characterization of synthesized compounds is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 11b | 11.20 | A549 |

| 11c | 15.73 | A549 |

| 13b | 59.61 | A549 |

| 14b | 27.66 | A549 |

The above data indicates that compound 11b exhibits the highest potency against A549 lung cancer cells .

Antioxidant Activity

In addition to anticancer effects, oxadiazole derivatives have shown moderate antioxidant activity. For example, several synthesized compounds were tested against standard antioxidants like butylated hydroxyanisole (BHA). The results indicated that while they possess antioxidant properties, they are less potent compared to established standards .

Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives has also yielded promising results. Compounds with similar structural features have been evaluated for their effectiveness against various bacterial strains. The findings suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

Case Studies

- Study on Anticancer Activity : A study focused on synthesizing a series of oxadiazole derivatives reported significant cytotoxicity against human lung cancer cells. The most effective compound demonstrated an IC50 value in the low micromolar range, indicating strong potential for further development in cancer therapeutics .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity of newly synthesized oxadiazole derivatives using DPPH radical scavenging assays. The results showed varying degrees of antioxidant activity among the tested compounds, highlighting their potential utility in combating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.